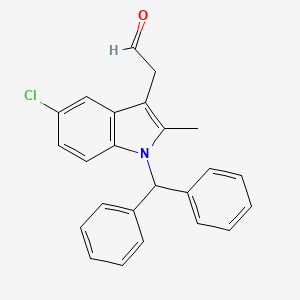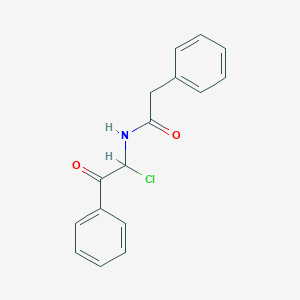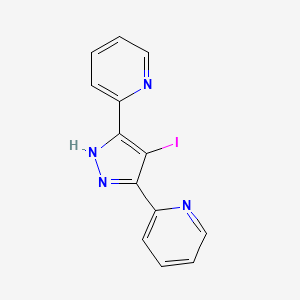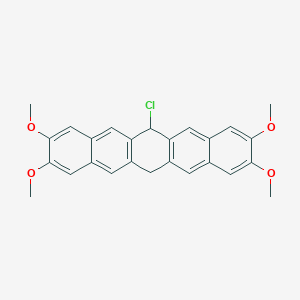
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene is an organic compound with the molecular formula C26H23ClO4. This compound is known for its unique structural features, which include a pentacene backbone substituted with chlorine and methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2,3,9,10-tetramethoxy-6,13-dihydropentacene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity .
化学反応の分析
Types of Reactions
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: The compound is studied for its potential use in the fabrication of organic thin-film transistors (OTFTs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents
作用機序
The mechanism of action of 6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene in organic electronics involves its ability to facilitate charge transport due to its conjugated system. In medicinal chemistry, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be modulated by its structural features .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetramethoxy-6-methylbenzoic acid: This compound shares the tetramethoxy substitution pattern but differs in its core structure and functional groups.
2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline: Another compound with a similar methoxy substitution pattern but a different core structure.
Uniqueness
6-Chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene is unique due to its pentacene backbone, which imparts distinct electronic properties that are advantageous in organic electronics.
特性
CAS番号 |
919273-08-8 |
|---|---|
分子式 |
C26H23ClO4 |
分子量 |
434.9 g/mol |
IUPAC名 |
6-chloro-2,3,9,10-tetramethoxy-6,13-dihydropentacene |
InChI |
InChI=1S/C26H23ClO4/c1-28-22-10-14-5-18-7-19-6-15-11-23(29-2)25(31-4)13-17(15)9-21(19)26(27)20(18)8-16(14)12-24(22)30-3/h5-6,8-13,26H,7H2,1-4H3 |
InChIキー |
VTXQQBBIRRMUHC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC3=C(C=C2C=C1OC)C(C4=C(C3)C=C5C=C(C(=CC5=C4)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)
![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)
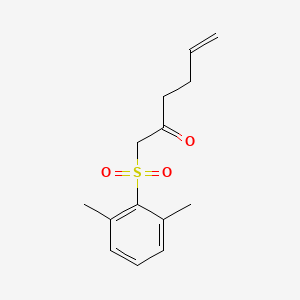
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)
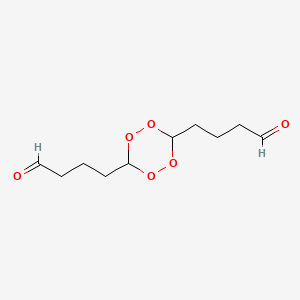
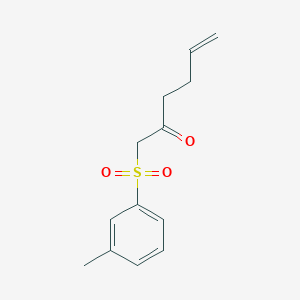
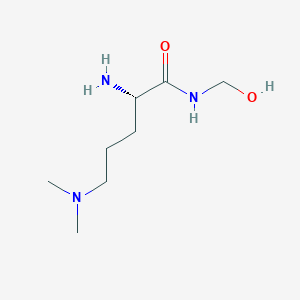
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)
